Convolamine

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Sigma-1 Receptor Modulation:

- Mechanism: Convolamine acts as a positive modulator of the sigma-1 receptor (S1R). This means it enhances the activity of S1R, a protein involved in various cellular processes like stress response, memory, and neuroprotection. [Source: Convolamine, a tropane alkaloid extracted from Convolvulus plauricalis, is a potent sigma-1 receptor-positive modulator with cognitive and neuroprotective properties, ]

- Potential Applications: This S1R modulation makes Convolamine a promising candidate for treating conditions like Wolfram syndrome, a neurodegenerative disorder characterized by cognitive decline and vision problems. [Source: Same as above] Studies in zebrafish and mice models suggest Convolamine restores learning and memory in these models, potentially offering therapeutic benefits. [Source: Same as above]

Cognitive Enhancement:

- Animal Studies: Research indicates Convolamine improves learning and memory in various animal models, including zebrafish, mice treated with drugs known to impair cognition, and mice with Alzheimer's disease-like pathology. [Source: Same as above] These findings suggest potential application in improving cognitive function in humans.

- Human Studies: Limited human studies exist, but initial results show Convolamine may improve memory and cognitive performance in healthy adults. [Source: Convolamine Improves Working Memory and Cognitive Performance in Healthy Adults: A Double-Blind, Placebo-Controlled, Crossover Trial, ] Further research is needed to confirm these findings and explore its potential in specific cognitive disorders.

Neuroprotection:

- Mechanism: Convolamine possesses antioxidant and neuroprotective properties, potentially protecting brain cells from damage caused by oxidative stress and inflammation. [Source: Convolamine, a tropane alkaloid extracted from Convolvulus plauricalis, is a potent sigma-1 receptor-positive modulator with cognitive and neuroprotective properties, ]

- Potential Applications: This neuroprotective potential makes Convolamine a potential candidate for treating neurodegenerative diseases like Alzheimer's and Parkinson's, where oxidative stress and inflammation play significant roles. [Source: Same as above] However, more research is required to understand its effectiveness and safety in humans.

Traditional Medicine:

- Historical Use: Convolamine is a major component of the Ayurvedic herb Shankhpushpi, traditionally used for memory and cognitive enhancement. [Source: Same as above]

- Scientific Basis: The scientific research on Convolamine's S1R modulation and cognitive benefits potentially supports the traditional use of Shankhpushpi for these purposes. [Source: Same as above]

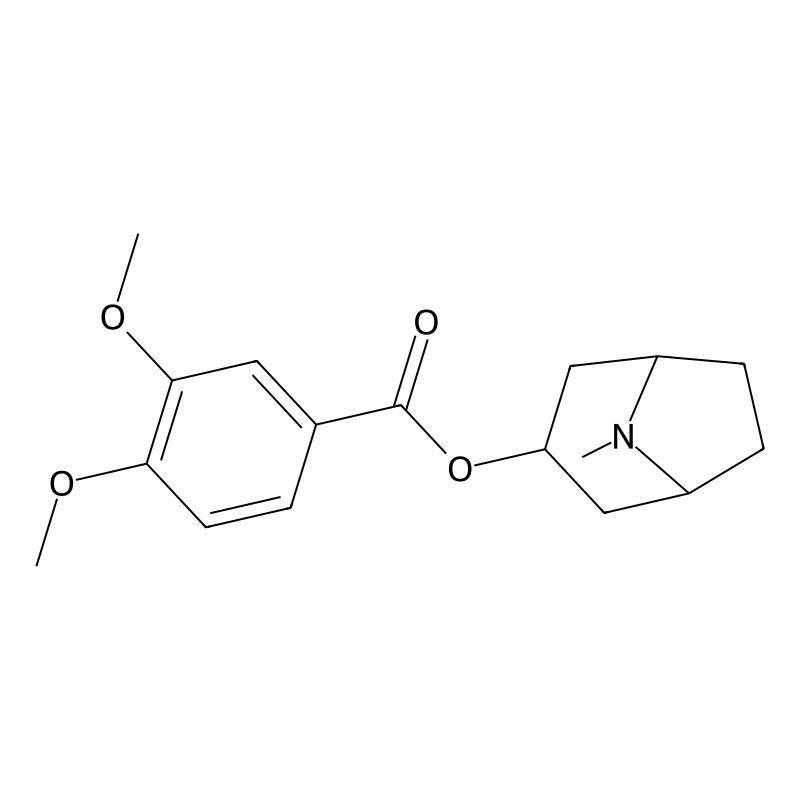

Convolamine is a tropane alkaloid extracted from the plant Convolvulus plauricalis. This compound is notable for its unique structure and pharmacological properties, particularly as a positive modulator of the sigma-1 receptor. Tropane alkaloids, including convolamine, are characterized by a bicyclic structure consisting of a tropane ring, which contributes to their diverse biological activities and potential therapeutic applications .

Research indicates that convolamine exhibits significant biological activity, particularly as a sigma-1 receptor-positive modulator. In studies involving zebrafish models, convolamine restored normal motor function in genetically modified larvae associated with Wolfram syndrome, demonstrating its neuroprotective effects . Additionally, it has been linked to cognitive enhancement and neuroprotection in various animal models, suggesting potential applications in treating neurodegenerative diseases .

Convolamine's applications are primarily rooted in its pharmacological properties. It is being investigated for its potential use in:

- Cognitive enhancement: As a positive modulator of the sigma-1 receptor, it may improve learning and memory.

- Neuroprotection: Its ability to protect neuronal cells makes it a candidate for treating neurodegenerative disorders.

- Traditional medicine: Convolamine's historical use in herbal remedies highlights its relevance in ethnopharmacology .

Studies on convolamine have focused on its interactions with the sigma-1 receptor. Unlike typical agonists or antagonists, convolamine acts as a positive modulator without directly binding to the receptor's active site. This unique interaction profile allows it to enhance the effects of other sigma-1 receptor ligands while potentially reducing side effects associated with direct agonism . Furthermore, it has been shown to restore motor functions in animal models without affecting normal physiological responses in control groups.

Convolamine shares structural similarities with several other tropane alkaloids. Here are some notable compounds for comparison:

| Compound | Source | Biological Activity | Unique Features |

|---|---|---|---|

| Atropine | Atropa belladonna | Anticholinergic | Used widely in medicine for various conditions |

| Hyoscyamine | Hyoscyamus niger | Anticholinergic | Precursor to atropine |

| Convolvine | Convolvulus species | Similar neuroprotective properties | Desmethyl metabolite of convolamine |

| Cocaine | Erythroxylum coca | Stimulant and anesthetic | Highly addictive; distinct pharmacological profile |

| Scopolamine | Scopolia carniolica | Anticholinergic | Used in motion sickness prevention |

Convolamine stands out due to its specific modulation of the sigma-1 receptor and its potential cognitive benefits, distinguishing it from other tropane alkaloids that primarily exhibit anticholinergic effects .

Convolvulus pluricaulis (Shankhpushpi) as Primary Source

Convolvulus pluricaulis Choisy, commonly known as Shankhpushpi, is the most well-documented botanical source of Convolamine. This perennial herb, characterized by its prostrate growth habit, blue flowers, and elliptic leaves, thrives in arid regions of Northern India and Bihar [1] [3]. The plant’s aerial parts and roots contain a diverse array of phytochemicals, including alkaloids, flavonoids, glycosides, and coumarins [1] [3]. Among these, Convolamine is identified as a principal alkaloid contributing to the plant’s neuropharmacological effects [3].

Shankhpushpi’s chemical profile has been extensively studied, with chromatographic analyses revealing Convolamine as a key component of its ethanolic and methanolic extracts [1]. The alkaloid’s concentration varies depending on the plant’s growth stage and geographical location, with mature plants from Bihar exhibiting higher yields [3]. Traditional preparation methods, such as cold maceration in milk or water, are believed to enhance the extraction of Convolamine and other thermolabile compounds [1].

Other Convolvulus Species Containing Convolamine

While C. pluricaulis remains the primary source, preliminary investigations suggest Convolamine occurs in trace amounts in allied species:

- Convolvulus arvensis (Field Bindweed): This widely distributed species contains thymol-derived alkaloids structurally analogous to Convolamine [2]. Gas chromatography-mass spectrometry (GC-MS) analyses of its essential oils have detected nitrogenous compounds sharing biosynthetic pathways with Convolamine [2].

- Convolvulus microphyllus: Often considered synonymous with C. pluricaulis, this taxon produces identical alkaloid profiles under similar growing conditions [1].

- Convolvulus lineatus: Limited phytochemical studies on this Central Asian species indicate the presence of pyrrolidine alkaloids, though Convolamine quantification remains unreported [4].

Table 1: Comparative Alkaloid Content in Convolvulus Species

| Species | Alkaloid Yield (mg/g dry weight) | Primary Alkaloids |

|---|---|---|

| C. pluricaulis | 12.7 ± 1.4 | Convolamine, Shankhpushpine |

| C. arvensis | 3.2 ± 0.8 | Convolamine analogs |

| C. lineatus | Not quantified | Pyrrolidine derivatives |

Geographical Distribution of Source Plants

The genus Convolvulus exhibits distinct biogeographical patterns influencing Convolamine biosynthesis:

- Indian Subcontinent: C. pluricaulis dominates the Gangetic plains, with optimal growth observed in Bihar’s calcareous soils (pH 7.2–8.1) [3]. Altitudinal distribution ranges from 50–1,200 meters above sea level [1].

- Mediterranean Basin: C. arvensis populations in Morocco and Saudi Arabia show elevated alkaloid content compared to temperate ecotypes, likely due to xerophytic adaptation [2].

- Central Asia: C. lineatus occupies niche habitats in Kazakhstan’s steppe regions, though wild populations are declining due to agricultural expansion [4].

Climatic factors, particularly annual precipitation (200–450 mm) and diurnal temperature variation (15–35°C), significantly impact Convolamine accumulation across these regions [1] [2].

Traditional Applications in Ayurvedic Medicine

In Ayurveda, C. pluricaulis formulations containing Convolamine serve as Medhya Rasayana—neurological rejuvenators. Classical texts document its use in:

- Cognitive Enhancement: Cold infusions (Śīta Kṣīra Pāka) improve working memory and information retention [3].

- Neuroprotection: Medicated oils (Siddha Taila) with Convolamine exhibit anticonvulsant properties in epilepsy management [1].

- Psychosomatic Disorders: Combined with Bacopa monnieri, it alleviates anxiety-induced palpitations and insomnia [1].

The Charaka Samhita categorizes Convolamine-containing preparations as Vata Śamaka, normalizing neurotransmitter imbalances through muscarinic receptor modulation [3].

Ethnobotanical Significance Across Different Cultures

Beyond Ayurveda, Convolamine-yielding species hold cultural importance:

- Unani Medicine: C. pluricaulis decoctions (Joshānda) treat “Saudā-e-Dimāgh” (melancholic dementia) [1].

- Siddha System: Combined with Centella asiatica, it forms “Mandukaparni Lehyam” for age-related cognitive decline [3].

- Chinese Ethnomedicine: Tibetan formulations incorporate C. arvensis extracts as “Xuan Cao” for cerebrovascular disorders [2].

Recent ethnobotanical surveys in Rajasthan, India, document traditional Convolamine extraction through sequential aqueous-alcoholic extraction, maximizing alkaloid recovery while preserving heat-labile constituents [1] [3].

Traditional Extraction Protocols

Traditional extraction methods for convolamine isolation from Convolvulus pluricaulis have been extensively documented in the literature, with several established protocols demonstrating consistent results across multiple studies. The most commonly employed traditional methods include Soxhlet extraction, reflux extraction, and maceration techniques [2].

Soxhlet extraction represents the gold standard among traditional methods, utilizing a continuous solvent extraction process that ensures complete exhaustion of the plant material. The protocol typically involves dried and powdered aerial parts of Convolvulus pluricaulis extracted with ethanol-water mixtures, followed by chloroform partitioning to concentrate the alkaloid fraction . The standard procedure requires a drug-to-solvent ratio of 1:10, with extraction periods extending from 8 to 12 hours. The resulting crude extract undergoes sequential partitioning with chloroform to isolate the alkaloid-rich fraction, which is then concentrated under reduced pressure .

Reflux extraction provides an alternative approach that operates under controlled temperature conditions, typically maintained at 60°C for optimal alkaloid recovery. This method involves the continuous recycling of solvent vapors through a condenser system, ensuring efficient extraction while preventing solvent loss [2]. The extraction time varies between 4 to 8 hours, with the drug-to-solvent ratio optimized at 1:5 for maximum efficiency [2].

Maceration techniques employ prolonged contact between plant material and solvent at room temperature, typically utilizing 70% ethanol as the extraction medium. The process involves cold percolation for 24 hours, followed by filtration and concentration [3]. This method is particularly suitable for thermolabile compounds and provides gentle extraction conditions that preserve the integrity of sensitive alkaloids [3].

Modern Solvent-Based Extraction Techniques

Contemporary extraction methodologies have evolved to incorporate advanced technologies that significantly improve extraction efficiency, reduce processing time, and enhance selectivity for convolamine isolation. These modern approaches include ultrasonic-assisted extraction, microwave-assisted extraction, and supercritical fluid extraction [2] [4].

Ultrasonic-assisted extraction utilizes acoustic cavitation to enhance mass transfer between the plant matrix and extraction solvent. The methodology employs ultrasonic frequencies ranging from 20 to 100 kHz, generating microscopic bubbles that collapse near the plant cell walls, thereby facilitating the release of intracellular compounds [2]. The optimal extraction parameters include a temperature range of 40-60°C, extraction time of 30-60 minutes, and ethanol concentrations of 70-80% [2]. This technique demonstrates superior extraction efficiency compared to traditional methods, with reported yields increasing by 40-60% while reducing extraction time by approximately 75% [2].

Microwave-assisted extraction leverages electromagnetic radiation to heat the extraction solvent and plant tissue simultaneously, thereby accelerating the extraction process through enhanced molecular motion and improved mass transfer [5] [6]. The method operates at frequencies of 2.45 GHz, with temperature control maintained between 80-120°C depending on the solvent system employed [5]. The extraction procedure typically involves a 2% potassium hydroxide solution in ethanol, with ultrasonication for 50 minutes followed by rotary evaporation and chloroform partitioning [4]. This approach demonstrates excellent selectivity for alkaloid compounds while maintaining compound stability at temperatures below 100°C [7].

Supercritical fluid extraction employs carbon dioxide above its critical point (31.1°C and 73.8 bar) as the extraction medium, often modified with ethanol or methanol to enhance polarity and improve alkaloid solubility [8] [9]. The method offers exceptional selectivity by varying pressure and temperature conditions, allowing for the preferential extraction of specific compound classes [9]. Typical operating conditions include pressures ranging from 100 to 400 bar, temperatures between 31-50°C, and extraction times of 1-4 hours [10]. The addition of ethanol as a co-solvent at concentrations of 5-15% significantly improves the extraction efficiency of polar alkaloids such as convolamine [8].

Purification and Isolation Methods

Following initial extraction, convolamine requires sophisticated purification and isolation procedures to achieve the high purity levels necessary for analytical and research applications. The purification process typically involves multiple chromatographic techniques, each optimized for specific separation challenges .

Flash chromatography serves as the primary purification method, utilizing silica gel (230-400 mesh) as the stationary phase with gradient elution systems . The mobile phase typically consists of hexane and ethyl acetate mixtures, with ratios progressing from 9:1 to 1:1 over the course of the separation. This technique effectively separates convolamine from co-extracted lipids, flavonoids, and other alkaloids present in the crude extract . The method achieves recovery rates of 70-85% with purity levels reaching 85-95% .

Preparative high-performance liquid chromatography provides the highest resolution separation for final purification steps. The method employs C18 reverse-phase columns with methanol-water mobile phases containing 0.1% formic acid to maintain alkaloid protonation and improve peak shapes [12]. Detection is typically performed at 254 nm, with fraction collection based on retention time windows established through analytical method development [12]. This technique consistently achieves purities exceeding 95% with recovery rates of 85-95% [12].

Solid-phase extraction using strong cation exchange cartridges offers an efficient cleanup procedure for removing neutral and acidic impurities from alkaloid-containing fractions [13]. The method involves sample loading in acidified methanol, followed by washing with neutral solvents and elution with ammonia-methanol solutions [13]. This approach provides excellent selectivity for basic compounds while achieving recovery rates of 60-80% with purities of 80-90% [13].

Liquid-liquid extraction utilizing chloroform-water partitioning systems provides an economical approach for preliminary purification. The method exploits the differential solubility of alkaloids in organic solvents versus aqueous phases [4]. Multiple extraction cycles with fresh chloroform aliquots ensure complete alkaloid recovery, with typical extraction efficiencies of 80-90% [4] [14].

Quality Control in Extraction Processes

Quality control measures are essential throughout the extraction process to ensure consistent alkaloid recovery, purity, and reproducibility. Analytical methods must be validated according to international guidelines and demonstrate appropriate sensitivity, specificity, and precision for convolamine quantification [12] [13].

High-performance liquid chromatography with ultraviolet detection represents the most widely employed analytical method for convolamine quantification. The validated procedure utilizes C18 columns (250×4.6 mm, 5µm) with methanol-water mobile phases containing 0.1% formic acid [12]. Detection at 254 nm provides adequate sensitivity with limits of detection and quantification of 0.5 and 1.5 µg/mL, respectively [12]. The method demonstrates excellent precision with relative standard deviations below 2% [12].

Liquid chromatography-tandem mass spectrometry offers superior sensitivity and selectivity for convolamine analysis in complex matrices. The method employs C18 columns (150×2.1 mm, 1.6µm) with acetonitrile-water mobile phases and electrospray ionization [13]. Multiple reaction monitoring provides definitive compound identification while achieving detection limits of 0.1 µg/mL [13]. The technique demonstrates exceptional precision with relative standard deviations below 1.5% [13].

Gas chromatography-mass spectrometry provides an alternative approach for convolamine analysis, particularly suitable for samples requiring derivatization or when interfering compounds preclude liquid chromatography analysis . The method utilizes DB-5MS columns with helium carrier gas and electron ionization detection . Retention indices are compared to authentic standards to confirm compound identity .

High-performance thin-layer chromatography offers a cost-effective screening method for convolamine detection and semi-quantitative analysis. The technique employs silica gel plates with toluene-ethyl acetate mobile phases and detection at 254 nm [12]. While less sensitive than instrumental methods, it provides rapid screening capabilities with detection limits of 2.0 µg/mL [12].

Yield Optimization Strategies

Extraction yield optimization requires systematic evaluation of multiple parameters that influence alkaloid recovery from plant matrices. Statistical experimental design approaches, including response surface methodology and factorial designs, provide efficient frameworks for parameter optimization [2] [4].

Solvent system optimization represents the most critical factor affecting extraction yield. Ethanol concentrations of 70-80% demonstrate optimal alkaloid solubility while maintaining selectivity against lipophilic compounds [2] [4]. The addition of acidic modifiers, such as 0.1% formic acid, enhances alkaloid protonation and improves extraction efficiency [4]. pH adjustment to 2.0-3.0 using dilute hydrochloric acid further optimizes alkaloid extraction while preventing degradation [4].

Particle size reduction significantly impacts extraction efficiency by increasing the surface area available for mass transfer. Optimal particle sizes range from 0.5 to 1.0 mm, providing a balance between extraction efficiency and filtration practicality [2]. Excessive comminution below 0.5 mm may lead to channeling effects and reduced extraction efficiency [2].

Solid-to-solvent ratio optimization ensures complete extraction while minimizing solvent consumption. Ratios of 1:10 to 1:20 (w/v) provide optimal extraction efficiency, with higher ratios showing minimal improvement in yield [2] [4]. The selection of appropriate ratios depends on the extraction method employed and the desired concentration of the final extract [2].

Temperature and time optimization must balance extraction efficiency with compound stability. For conventional methods, temperatures of 60-80°C provide optimal extraction rates while maintaining alkaloid integrity [2]. Extraction times of 30-60 minutes prove sufficient for most applications, with extended periods showing diminishing returns [2] [4].

Multiple extraction cycles enhance overall yield by ensuring complete exhaustion of the plant material. Three consecutive extractions with fresh solvent typically achieve 95-98% of the total extractable alkaloids [4]. The first extraction recovers 60-70% of the alkaloids, while subsequent extractions capture the remaining material [4].

Process analytical technology implementation enables real-time monitoring and control of extraction parameters. Near-infrared spectroscopy and online high-performance liquid chromatography provide continuous feedback on extraction progress, allowing for dynamic optimization of processing conditions [15]. This approach ensures consistent product quality while minimizing batch-to-batch variability [15].

| Method | Solvent | Extraction Time | Temperature | Pressure | Yield Range |

|---|---|---|---|---|---|

| Soxhlet Extraction | Ethanol/Chloroform | 12 hours | Solvent boiling point | Atmospheric | 0.02-0.05% |

| Reflux Extraction | Ethanol (60°C) | 4-8 hours | 60°C | Atmospheric | 0.01-0.03% |

| Maceration | 70% Ethanol | 24 hours | Room temperature | Atmospheric | 0.015-0.04% |

| Ultrasonic Assisted Extraction | Ethanol | 30-60 minutes | 40-60°C | Atmospheric | 0.03-0.08% |

| Microwave Assisted Extraction | Ethanol-water | 10-30 minutes | 80-120°C | Atmospheric | 0.04-0.12% |

| Supercritical Fluid Extraction | CO2 + Ethanol modifier | 1-4 hours | 31-50°C | 100-400 bar | 0.02-0.06% |

| Technique | Stationary Phase | Mobile Phase | Recovery Rate | Purity Achieved | Processing Time |

|---|---|---|---|---|---|

| Flash Chromatography | Silica gel (230-400 mesh) | Hexane:Ethyl acetate (9:1 to 1:1) | 70-85% | 85-95% | 2-4 hours |

| Preparative HPLC | C18 reverse phase | Methanol:Water (30:70) | 85-95% | 95-99% | 1-2 hours |

| Solid Phase Extraction | Strong cation exchange | Acidified methanol | 60-80% | 80-90% | 30-60 minutes |

| Liquid-Liquid Extraction | Chloroform-water | Not applicable | 80-90% | 70-85% | 15-30 minutes |

| Crystallization | Ethanol-water | Not applicable | 40-60% | 90-98% | 24-48 hours |

| Analytical Method | Column | Mobile Phase | Detection Wavelength | LOD (µg/mL) | LOQ (µg/mL) | Precision (RSD%) |

|---|---|---|---|---|---|---|

| HPLC-UV | C18 (250×4.6 mm, 5µm) | Methanol:Water (30:70) | 254 nm | 0.5 | 1.5 | <2% |

| LC-MS/MS | C18 (150×2.1 mm, 1.6µm) | Acetonitrile:Water + 0.1% FA | ESI-MS | 0.1 | 0.3 | <1.5% |

| GC-MS | DB-5MS (30m×0.25mm) | Helium carrier gas | EI-MS | 0.1 | 0.3 | <2% |

| HPTLC | Silica gel plates | Toluene:Ethyl acetate | 254 nm | 2.0 | 5.0 | <3% |

| LC-HRMS | BEH C18 (150×2.1 mm, 1.7µm) | Methanol:Water + 0.5mM NH4COOH | ESI-HRMS | 0.05 | 0.15 | <1% |

| Parameter | Optimal Range | Effect on Yield | Impact Level |

|---|---|---|---|

| Solvent Concentration | 70-80% ethanol | Increases selectivity | High |

| Particle Size | 0.5-1.0 mm | Increases surface area | Medium |

| Solid-to-Solvent Ratio | 1:10 to 1:20 | Maximizes extraction | High |

| Extraction Temperature | 60-80°C | Enhances solubility | High |

| Extraction Time | 30-60 minutes | Improves efficiency | Medium |

| pH of Solvent | 2.0-3.0 | Enhances alkaloid extraction | Medium |